molecular formula C7H3FINS B12966312 2-Fluoro-6-iodobenzo[d]thiazole

2-Fluoro-6-iodobenzo[d]thiazole

Cat. No.: B12966312
M. Wt: 279.08 g/mol
InChI Key: BYXXPPPZUZPNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodobenzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms into the benzothiazole ring. One common method is the electrophilic substitution reaction, where a benzothiazole derivative is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of 2-aminobenzothiazole with fluorine and iodine sources in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .

Scientific Research Applications

2-Fluoro-6-iodobenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound can be used to study the interactions of fluorine and iodine-containing molecules with biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorine can form strong hydrogen bonds, while iodine can participate in halogen bonding, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-iodobenzo[d]thiazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s properties, making it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

2-fluoro-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3FINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

BYXXPPPZUZPNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.